molecular formula C11H10FN3O2 B3088827 Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate CAS No. 1186663-61-5

Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate

Cat. No.: B3088827
CAS No.: 1186663-61-5
M. Wt: 235.21 g/mol
InChI Key: RNIRMXZVDHZZSY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate: is a synthetic organic compound that belongs to the class of benzoates. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the fluorine atom and the amino group on the benzene ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory or anti-cancer agent due to the presence of the pyrazole ring.
  • Studied for its ability to interact with biological targets such as enzymes or receptors.

Industry:

  • Potential applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its target. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 2-amino-4-(1H-pyrazol-1-YL)benzoate
  • Methyl 2-amino-5-chloro-4-(1H-pyrazol-1-YL)benzoate

Uniqueness:

  • The presence of both the fluorine atom and the pyrazole ring in Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate makes it unique compared to other similar compounds. The fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and potential biological activity. The pyrazole ring is known for its versatility in medicinal chemistry, contributing to the compound’s potential as a therapeutic agent.

Properties

IUPAC Name

methyl 2-amino-5-fluoro-4-pyrazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)7-5-8(12)10(6-9(7)13)15-4-2-3-14-15/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIRMXZVDHZZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)N2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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